![molecular formula C21H17ClN2 B14225645 1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- CAS No. 569296-23-7](/img/structure/B14225645.png)
1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- is a heterocyclic aromatic organic compound. Indazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a 1H-indazole core substituted with a 4-chlorophenylmethyl group and a 4-methylphenyl group, making it a unique and interesting molecule for research and development.
Preparation Methods
The synthesis of 1H-indazole derivatives typically involves transition metal-catalyzed reactions, reductive cyclization reactions, and other methods. For instance, a common synthetic route includes the Cu(OAc)2-catalyzed formation of N–N bonds using oxygen as the terminal oxidant . Another method involves the condensation of ortho-substituted benzaldehydes with hydrazine . These methods generally yield good to excellent results with minimal byproducts.
Chemical Reactions Analysis
1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals and often leads to the formation of N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indazole ring. Reagents such as halogens and nitrating agents are frequently used.
Cyclization: This compound can undergo intramolecular cyclization reactions to form more complex structures.
Scientific Research Applications
1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- involves its interaction with specific molecular targets. It often acts as an inhibitor of enzymes or receptors, disrupting normal cellular processes. The pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- include other indazole derivatives such as:
- 1H-Indazole, 1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)-
- 1H-Indazole, 1-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-
- 1H-Indazole, 1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-
These compounds share the indazole core but differ in their substituents, which can significantly affect their chemical and biological properties. The unique combination of substituents in 1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- makes it particularly interesting for specific applications.
Properties
CAS No. |
569296-23-7 |
|---|---|
Molecular Formula |
C21H17ClN2 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)indazole |
InChI |
InChI=1S/C21H17ClN2/c1-15-6-10-17(11-7-15)21-19-4-2-3-5-20(19)24(23-21)14-16-8-12-18(22)13-9-16/h2-13H,14H2,1H3 |
InChI Key |
VLVDVCGRRZRJAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


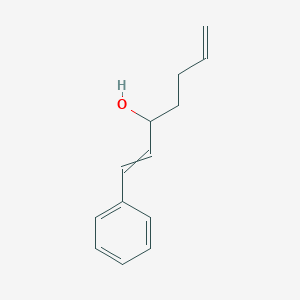
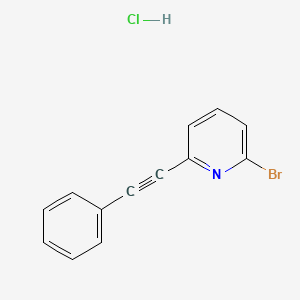


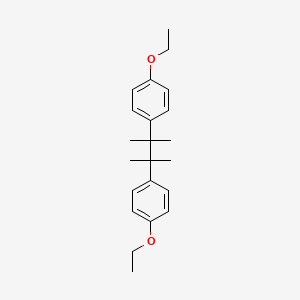
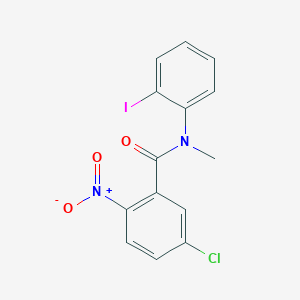
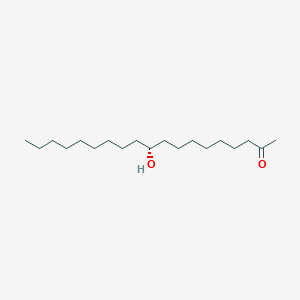
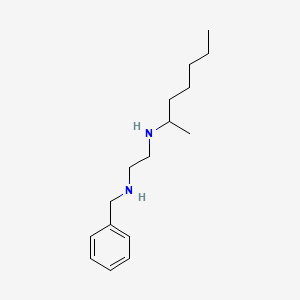
![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14225619.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)
![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)

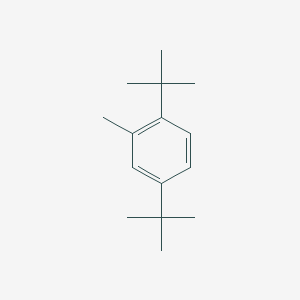
![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)
